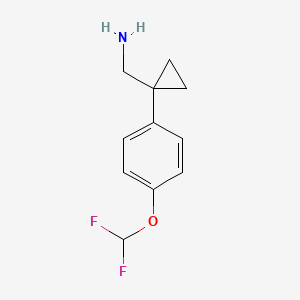
(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a difluoromethoxy-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine typically involves several steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of difluoromethoxy substitution on biological activity. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s binding affinity and selectivity, while the cyclopropyl ring may affect its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.
(1-(4-(Methoxy)phenyl)cyclopropyl)methanamine: The methoxy group in this compound provides a basis for comparison in terms of electronic and steric effects.
(1-(4-(Chloromethoxy)phenyl)cyclopropyl)methanamine:
Uniqueness
(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The combination of the cyclopropyl ring and the difluoromethoxy-substituted phenyl ring makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13F2NO |
|---|---|
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
[1-[4-(difluoromethoxy)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13F2NO/c12-10(13)15-9-3-1-8(2-4-9)11(7-14)5-6-11/h1-4,10H,5-7,14H2 |
Clave InChI |
PEJPDAMPXPCHPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2=CC=C(C=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


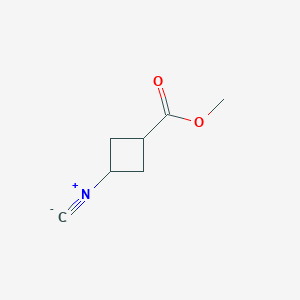
![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)
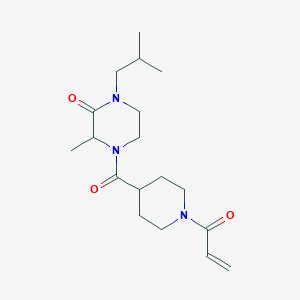
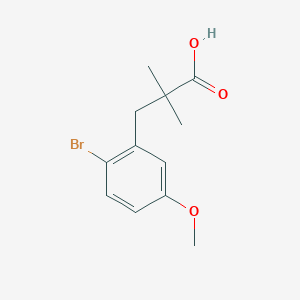



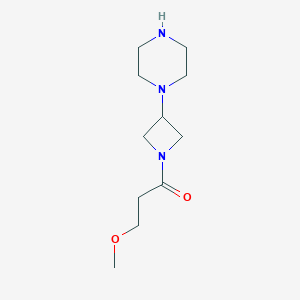
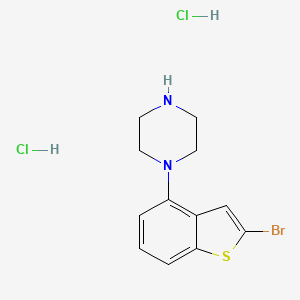
![(R)-1-(Imidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B13537276.png)
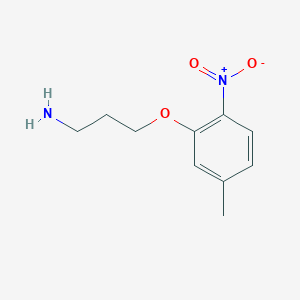
![6-[(3S)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13537289.png)
![2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13537296.png)

